3-Nitro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate
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Overview
Description
3-Nitro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate: is a chemical compound with the molecular formula C8H3F6NO5S It is characterized by the presence of a nitro group, a trifluoromethyl group, and a trifluoromethanesulfonate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate typically involves the introduction of trifluoromethyl and trifluoromethanesulfonate groups onto a nitro-substituted phenyl ring. One common method involves the reaction of 3-nitro-5-(trifluoromethyl)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted phenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups depending on the nucleophile used.
Reduction: Amino-substituted phenyl derivatives.
Oxidation: Trifluoromethyl sulfone derivatives.
Scientific Research Applications
Chemistry: 3-Nitro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various trifluoromethylated compounds, which are valuable in medicinal chemistry and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It is also employed in the development of enzyme inhibitors and probes for biochemical assays .
Medicine: The compound’s trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical agents. It is used in the design of drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing hydrophobic interactions and electronic effects. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 3-Nitro-5-(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)phenyl trifluoromethanesulfonate
- 3-Nitro-4-(trifluoromethyl)phenyl trifluoromethanesulfonate
Comparison: 3-Nitro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate is unique due to the presence of both a nitro group and a trifluoromethanesulfonate group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and materials science .
Properties
Molecular Formula |
C8H3F6NO5S |
---|---|
Molecular Weight |
339.17 g/mol |
IUPAC Name |
[3-nitro-5-(trifluoromethyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3F6NO5S/c9-7(10,11)4-1-5(15(16)17)3-6(2-4)20-21(18,19)8(12,13)14/h1-3H |
InChI Key |
SVUCJWZAEXQPLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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